2-Cyclobutyl-2-formamidoacetic acid
Description
2-Cyclobutyl-2-formamidoacetic acid is a specialized organic compound characterized by a cyclobutyl group and a formamido (-NHCHO) substituent on the alpha carbon of an acetic acid backbone.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-cyclobutyl-2-formamidoacetic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)5-2-1-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
QTSZBLYMGBVHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclobutyl-2-formamidoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with glyoxylic acid, followed by formylation to introduce the formamido group . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclobutyl-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclobutylamine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclobutyl-2-formamidoacetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 2-cyclobutyl-2-formamidoacetic acid with analogs from the evidence:
Key Observations:
- Cyclobutyl vs. Cyclopentyl : The cyclobutyl group in the target compound reduces molecular weight and increases ring strain compared to cyclopentyl analogs (e.g., 2-(cyclopentylformamido)acetic acid, ). This strain may enhance reactivity in synthetic applications.
- Formamido vs. Amino/Hydroxy: The formamido group (-NHCHO) offers greater hydrogen-bonding capacity than the amino (-NH₂) group in 2-amino-2-cyclobutyl-2-phenylacetic acid or the hydroxy (-OH) group in benzilic acid . This likely improves solubility in polar solvents.
Solubility and Acidity:
- Formamido Derivatives : The formamido group enhances solubility in aqueous and polar organic solvents due to its ability to donate and accept hydrogen bonds. This property is critical in pharmaceutical intermediates (e.g., cyclopentylformamido analog, ).
- Amino and Phenyl Derivatives: 2-Amino-2-cyclobutyl-2-phenylacetic acid may exhibit lower solubility due to hydrophobic phenyl groups but could serve as a chiral building block in peptide synthesis.
- Benzilic Acid: Known for its use in the synthesis of anticholinergic drugs, benzilic acid’s diphenyl and hydroxy groups contribute to its crystalline stability .
Research Findings and Trends
- Synthetic Utility : Cyclobutyl groups are increasingly used in drug design to optimize pharmacokinetic profiles. For example, cyclobutylformamido derivatives may offer improved metabolic resistance compared to straight-chain analogs.
- Comparative Reactivity: The formamido group undergoes slower hydrolysis than amino groups under physiological conditions, making it advantageous in prolonged drug release formulations.
Biological Activity
2-Cyclobutyl-2-formamidoacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C7H11NO3
- Molecular Weight: 157.17 g/mol
- IUPAC Name: this compound
- Canonical SMILES: NC(=O)C(C(=O)O)C1CCC1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Effects
The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This activity is crucial for protecting cells from damage and may have implications in aging and chronic disease management.
The biological activities of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The formamido group plays a critical role in binding to target enzymes or receptors, potentially modulating their activity.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of acetic acid, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 8 | Staphylococcus aureus |
Study 2: Antioxidant Activity
In another investigation, the antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results showed that it exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
